Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamate derivative characterized by a tert-butyl ester group, a central 1,1-bis(hydroxymethyl)propyl core, and a complex aromatic system. The tert-butyl ester (Boc group) enhances metabolic stability and facilitates selective deprotection in synthetic applications .
Properties
Molecular Formula |
C29H34ClNO5S |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C29H34ClNO5S/c1-28(2,3)36-27(34)31-29(19-32,20-33)15-14-22-12-13-25(17-26(22)30)37-24-11-7-10-23(16-24)35-18-21-8-5-4-6-9-21/h4-13,16-17,32-33H,14-15,18-20H2,1-3H3,(H,31,34) |
InChI Key |
QHMLKBMPPKHLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of 2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl with appropriate reagents to introduce the 1,1-bis(hydroxymethyl)propyl group.
Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenylmethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In the field of organic synthesis, Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester serves as a valuable building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry.
Biology
The compound has shown promise in biological studies related to enzyme inhibition and protein interactions. Its structural features allow it to interact with specific molecular targets, potentially leading to the inhibition or activation of critical biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of carbamic acid can exhibit significant anticancer properties. For example, studies have demonstrated that similar compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the MAPK/ERK pathway and inducing oxidative stress leading to cell death. A specific study highlighted the effectiveness of related carbamate derivatives against breast cancer cells, suggesting their potential as chemotherapeutic agents.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials with unique properties. The optimization of synthetic routes for industrial production can enhance yield and purity while minimizing environmental impact.
Similar Compounds Table
| Compound Name | Structural Features |
|---|---|
| Carbamic acid, phenyl-, 1-methylethyl ester | Simple phenolic structure |
| Carbamic acid, N-phenyl-, 1-methylethyl ester | Similar carbamate structure |
| Carbamic acid, N-[4-chloro-2-fluoro-5... | Contains halogenated phenolic components |
Uniqueness
What sets this compound apart is its unique combination of functional groups that confer specific chemical and biological properties. This specificity allows for targeted applications in both research and industry.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Steric and Electronic Profiles: The target compound’s thioether and hydroxymethyl groups distinguish it from simpler analogs like ACI-INT-1187 (fluoro-morpholinyl) or CAS 887128-70-3 (mono-chlorophenyl). These groups may enhance binding to hydrophobic enzyme pockets or metal ions .
Boc Protection : All listed compounds utilize the Boc group for stability, but the target’s bulky substituents may slow hydrolysis compared to smaller analogs (e.g., 160291-51-0 ).
Solubility : Hydroxymethyl groups in the target compound likely improve aqueous solubility over purely aromatic derivatives (e.g., TMC310911 ), though the tert-butyl ester may offset this by increasing lipophilicity.
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. This article focuses on the biological activity of Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 509088-47-5), exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A carbamic acid moiety
- A chlorinated phenyl group
- A thioether linkage
- Hydroxymethyl groups
This structural complexity contributes to its potential interactions with biological targets.
Anticancer Activity
Research indicates that carbamic acid derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of key signaling pathways (e.g., MAPK/ERK pathway)
- Induction of oxidative stress leading to cell death
A specific study on related carbamate derivatives demonstrated their effectiveness against breast cancer cells, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
Carbamic acid derivatives often act as enzyme inhibitors. The compound has been studied for its ability to inhibit certain enzymes involved in disease processes:
- Cholinesterase Inhibition : Some carbamates are known to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Matrix Metalloproteinases (MMPs) : Inhibiting MMPs can prevent cancer metastasis and tissue remodeling .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. For example:
- A study on related carbamates showed low subchronic toxicity in animal models, with no significant adverse effects at low doses (NOAEL established at 12.5 mg/kg/day) .
- Histopathological examinations revealed only mild liver alterations, suggesting a favorable safety margin for further development.
Study 1: Anticancer Efficacy
In a study published in the British Journal of Pharmacology, researchers explored the anticancer effects of a structurally similar carbamate. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls .
Study 2: Enzyme Inhibition Mechanisms
Another investigation focused on the enzyme inhibition properties of carbamate derivatives. The findings revealed that these compounds could effectively inhibit cholinesterase activity, providing insights into their potential use in treating neurodegenerative disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. A tert-butyl carbamate (Boc) group is often introduced early to protect amines, followed by coupling reactions using thiophiles (e.g., thiophenol derivatives) under anhydrous conditions . Yield optimization requires precise stoichiometric control of the phenylthio and hydroxymethyl groups. Catalytic systems like Pd-mediated cross-coupling (for aryl-thio bonds) and inert atmosphere conditions (e.g., N₂) are critical to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carbamate at ~1700 cm⁻¹, S–C aromatic stretch at ~700 cm⁻¹) .
- NMR : ¹H NMR resolves hydroxymethyl protons (δ 3.5–4.0 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbamate carbonyls (~155 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields under varying catalytic conditions?
- Methodological Answer : Contradictions in yields often arise from trace moisture or oxygen in reaction systems. Use of Schlenk lines for air-sensitive steps (e.g., thioether formation) and rigorous drying of solvents (e.g., molecular sieves for DMF) improves reproducibility . Kinetic studies via in-situ FTIR or HPLC monitoring can identify rate-limiting steps and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .
Q. What computational methods are suitable for studying the reaction mechanism of this compound’s formation?
- Methodological Answer :
- DFT Calculations : Model transition states for aryl-thio bond formation to evaluate energy barriers and regioselectivity .
- Molecular Dynamics (MD) : Simulate solvation effects on tert-butyl ester stability in polar aprotic solvents (e.g., DMSO) .
- Docking Studies : Predict steric hindrance from the bis(hydroxymethyl)propyl group during coupling reactions .
Q. How does the tert-butyl ester group influence stability under acidic/basic conditions, and how can degradation be mitigated?
- Methodological Answer : The tert-butyl ester is prone to hydrolysis under strong acids (e.g., TFA) or bases (e.g., NaOH). Stability assays (HPLC tracking) show degradation above pH 8.0. To mitigate:
- Use buffered conditions (pH 6–7) during purification .
- Store the compound at –20°C in anhydrous DCM with desiccants .
Q. What strategies address regioselectivity challenges in introducing the phenylthio substituent?
- Methodological Answer : Competitive Ullmann-type couplings may lead to para/meta isomer mixtures. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
